INY-05-040

描述

属性

分子式 |

C55H76ClN9O6S |

|---|---|

分子量 |

1026.8 g/mol |

IUPAC 名称 |

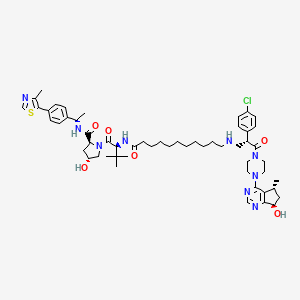

(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H76ClN9O6S/c1-35-29-45(67)48-47(35)51(59-33-58-48)63-25-27-64(28-26-63)53(70)43(39-20-22-41(56)23-21-39)31-57-24-14-12-10-8-7-9-11-13-15-46(68)62-50(55(4,5)6)54(71)65-32-42(66)30-44(65)52(69)61-36(2)38-16-18-40(19-17-38)49-37(3)60-34-72-49/h16-23,33-36,42-45,50,57,66-67H,7-15,24-32H2,1-6H3,(H,61,69)(H,62,68)/t35-,36+,42-,43-,44+,45-,50-/m1/s1 |

InChI 键 |

GMYCIJOMBQWJAG-CCLXREQOSA-N |

手性 SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |

规范 SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |

产品来源 |

United States |

Foundational & Exploratory

INY-05-040: A Technical Deep Dive into its Mechanism of Action in Breast Cancer

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the mechanism of action of INY-05-040, a second-generation pan-AKT degrader, in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapeutics. Herein, we detail the core molecular pathways affected by this compound, present quantitative data from key experiments, and provide comprehensive experimental protocols to facilitate reproducibility and further investigation.

Core Mechanism of Action: Dual Insult to Cancer Cell Survival

This compound represents a significant advancement in the targeted degradation of the serine/threonine kinase AKT, a central node in a signaling pathway frequently hyperactivated in over 50% of human tumors, including a high prevalence in breast cancer.[1][2][3] As a heterobifunctional molecule, this compound is comprised of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This design facilitates the recruitment of the VHL E3 ligase to all three AKT isoforms (AKT1, AKT2, and AKT3), leading to their ubiquitination and subsequent proteasomal degradation.[1]

The primary mechanism of this compound involves the rapid and sustained depletion of total AKT protein levels, a stark contrast to the transient pathway inhibition offered by traditional catalytic inhibitors.[1][2] This degradation effectively shuts down downstream AKT signaling, as evidenced by the potent suppression of phosphorylation of key substrates such as PRAS40 and S6.[1][2]

A novel and critical component of this compound's efficacy is the potent induction of the c-Jun N-terminal kinase (JNK) stress-activated protein kinase (MAPK) signaling pathway.[1][2][3] This activation of a pro-apoptotic signaling cascade, in concert with the suppression of the pro-survival AKT pathway, creates a powerful dual insult to breast cancer cells, leading to enhanced cell proliferation inhibition and cytotoxicity.[1][2] Notably, breast cancer cells with low basal JNK signaling have been identified as being particularly sensitive to AKT degradation by this compound.[1][3]

Data Presentation: Quantitative Insights into this compound's Efficacy

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in breast cancer models.

Table 1: Comparative Growth Inhibition (GI50) in Cancer Cell Lines

| Compound | Median GI50adj (µM) | Cell Line Panel |

| This compound | 1.1 | 288 Cancer Cell Lines |

| INY-03-041 (First-Generation Degrader) | 3.1 | 288 Cancer Cell Lines |

| GDC-0068 (Catalytic Inhibitor) | > 10 | 288 Cancer Cell Lines |

This data highlights the significantly higher potency of this compound compared to its predecessor and the catalytic inhibitor GDC-0068 across a broad range of cancer cell lines.

Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells

| Treatment | Concentration for Comparable Signaling Suppression | Duration |

| This compound | 50-100 nM | 24 hours |

| GDC-0068 | > 500 nM | 24 hours |

This table demonstrates the superior potency of this compound in suppressing downstream AKT signaling at significantly lower concentrations than GDC-0068.[1]

Table 3: In Vivo Pharmacodynamic Effects in BT-474C Breast Cancer Xenograft Model

| Treatment Group | Dose | Treatment Duration | Key Pharmacodynamic Effects |

| This compound | 25 mg/kg | 4 days | Potent reduction in pan-AKT levels; Downregulation of pPRAS40 (T246) and pS6 (S240/244) |

| INY-03-041 | 25 mg/kg | 4 days | Potent reduction in pan-AKT levels; Downregulation of pPRAS40 (T246) and pS6 (S240/244) |

| GDC-0068 | 12.5 mg/kg | 4 days | Suppression of downstream signaling equivalent to degraders (likely due to incomplete in vivo degradation) |

| Vehicle | N/A | 4 days | No significant change in AKT signaling |

This in vivo data confirms the potent target engagement and downstream pathway inhibition by this compound in a tumor xenograft model.[1][2]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

INY-05-040: A Technical Guide to a Second-Generation AKT Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.[1][2][3] While catalytic inhibitors of AKT have shown clinical potential, their efficacy can be limited.[2][3] Targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs), offers an alternative and potentially more potent therapeutic strategy. This document provides a detailed technical overview of INY-05-040, a second-generation, potent, and selective degrader of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] Developed as an improvement upon the first-generation degrader INY-03-041, this compound demonstrates enhanced degradation kinetics, greater potency in suppressing cancer cell growth, and a distinct mechanism of action involving the induction of stress signaling pathways.[1][2][4]

Structure and Synthesis of this compound

This compound is a heterobifunctional PROTAC. Its structure is composed of three key components:

-

Warhead: The catalytic AKT inhibitor GDC-0068 (Ipatasertib), which provides selectivity for the AKT kinases.

-

E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

Linker: A ten-hydrocarbon chain that optimally positions the warhead and the E3 ligase ligand to facilitate the formation of a productive ternary complex with AKT and VHL.[1][4]

In contrast, the first-generation degrader, INY-03-041, utilized a Cereblon (CRBN) E3 ligase recruiter.[1][4] The switch to a VHL ligand in this compound resulted in significantly improved and more rapid degradation kinetics.[1][4]

References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

INY-05-040: A Second-Generation PROTAC for Targeted AKT Degradation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.[1][2] While catalytic inhibitors of AKT have shown clinical efficacy, their therapeutic window can be narrow.[1][2] Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity. This guide provides a detailed overview of INY-05-040, a potent and selective second-generation pan-AKT degrader.[1][2]

This compound was developed to improve upon the first-generation AKT degrader, INY-03-041, which exhibited relatively slow degradation kinetics.[1][3] this compound demonstrates rapid and sustained degradation of all three AKT isoforms, leading to superior suppression of AKT-dependent phenotypes in cancer cell lines compared to both its predecessor and traditional catalytic inhibitors.[1][2]

Core Components and Mechanism of Action

This compound is a heterobifunctional molecule engineered to simultaneously bind to the target protein (AKT) and an E3 ubiquitin ligase. Its structure consists of:

-

Warhead: The catalytic AKT inhibitor GDC-0068, which provides selectivity for the AKT protein.[1][3]

-

E3 Ligase Recruiter: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

-

Linker: A ten-hydrocarbon linker that connects the warhead and the VHL ligand, optimizing the formation of a stable ternary complex between AKT and VHL.[1][3]

The mechanism of action, consistent with other PROTACs, involves the hijacking of the ubiquitin-proteasome system. This compound facilitates the formation of a ternary complex between an AKT isoform and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of AKT, marking it for recognition and subsequent degradation by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple AKT protein molecules.

References

INY-05-040: A Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-05-040 is a potent, second-generation AKT degrader designed to overcome the limitations of catalytic AKT inhibitors.[1] By inducing the rapid and sustained degradation of all three AKT isoforms, this compound effectively suppresses downstream signaling and inhibits cell proliferation across a wide range of cancer cell lines.[2][3] This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved. A primary focus is the compound's dual action: the intended suppression of the canonical PI3K/AKT pathway and the consequential activation of the stress-activated MAPK/JNK signaling cascade.[1][2]

Core Mechanism of Action

This compound is a heterobifunctional degrader that consists of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[3] This design allows this compound to recruit VHL to the AKT protein, leading to polyubiquitination and subsequent proteasomal degradation of AKT. This degradation is rapid, occurring in under 5 hours, and sustained, lasting for at least 72 hours after compound washout.[2][3] This contrasts with traditional catalytic inhibitors, which only temporarily block kinase activity.[2]

Downstream Signaling Pathways

The primary consequence of this compound is the potent suppression of the PI3K/AKT signaling network, a crucial pathway for cell growth, proliferation, and survival.[2] However, multiomic profiling has revealed a significant secondary effect: the potent induction of the stress-activated c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1][4]

Suppression of Canonical AKT Signaling

By degrading AKT, this compound prevents the phosphorylation and activation of its numerous downstream substrates. This leads to a marked reduction in pro-survival and proliferative signals.

Activation of Stress MAPK/JNK Signaling

A key finding from multiomic studies is that the enhanced efficacy of this compound is associated with the potent induction of the JNK stress response pathway.[1][4] This activation is a degrader-selective cellular phenotype not observed to the same extent with catalytic AKT inhibitors.[2] The cytotoxic effects of this compound in some breast cancer cell lines can be neutralized by co-treatment with a JNK inhibitor, highlighting the importance of this secondary pathway activation.[2]

Quantitative Data Summary

The effects of this compound on key downstream signaling nodes have been quantified in various cancer cell lines. The tables below summarize these findings.

Table 1: In Vitro Signaling Suppression in T47D Breast Cancer Cells

| Marker | Concentration | Time | Result |

| Pan-AKT Levels | 100 nM | 24 h | Dose-dependent reduction |

| p-PRAS40 (Thr246) | 50-100 nM | 24 h | Significant suppression |

| p-S6 (Ser240/244) | 50-100 nM | 24 h | Significant suppression |

| Sustained AKT Reduction | 100 nM | 72 h (post-washout) | Sustained reduction observed |

Data derived from immunoblotting experiments.[2]

Table 2: Comparative Potency in Cancer Cell Line Panel (288 lines)

| Compound | Median GI50adj | Efficacy Note |

| This compound | 1.1 µM | Second-generation degrader |

| INY-03-041 | 3.1 µM | First-generation degrader |

| GDC-0068 | > 10 µM | Catalytic inhibitor |

GI50adj: Adjusted growth inhibition 50.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to determine the levels of total and phosphorylated proteins in response to compound treatment.

-

Cell Culture and Treatment: T47D or BT-474 breast cancer cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (e.g., 10 nM - 1 µM), GDC-0068, or a negative control compound for specified time points (e.g., 4, 8, 24 hours).

-

Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies against pan-AKT, p-PRAS40 (Thr246), p-S6 (Ser240/244), p-JNK, and a loading control (e.g., β-actin).

-

Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (GI50) Assay

This protocol is used to assess the effect of this compound on cancer cell growth inhibition.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in a 10-point dilution series.

-

Incubation: Plates are incubated for 4-5 days to allow for cell proliferation.[2]

-

Viability Measurement: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to vehicle-treated controls. The GI50 (concentration causing 50% growth inhibition) is calculated using a non-linear regression curve fit.

Conclusion and Future Directions

This compound is a highly potent, second-generation AKT degrader that effectively suppresses the PI3K/AKT pathway, a key driver in many human cancers.[1][2] Its mechanism of inducing protein degradation leads to a more profound and sustained signaling inhibition compared to traditional catalytic inhibitors.[2] The discovery that this compound also induces a JNK-mediated stress response provides a deeper understanding of its enhanced cytotoxicity and suggests potential biomarkers for patient stratification.[5][6] Further research is needed to fully elucidate the mechanisms linking AKT degradation to JNK activation and to explore rational combination therapies, such as the potential use of JNK inhibitors to modulate the cellular response to AKT degradation.[2]

References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation | Nascent Transcriptomics Core [ntc.hms.harvard.edu]

- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JNK Activation by INY-05-040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-05-040 is a novel, second-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT. Over 50% of human tumors exhibit hyperactivation of AKT, making it a critical target in oncology. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on the consequential activation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The enhanced efficacy of this compound in comparison to first-generation AKT degraders and catalytic inhibitors is associated with this induction of JNK signaling. Furthermore, this guide details the experimental protocols utilized to elucidate this pathway and presents key quantitative data in a structured format for ease of comparison.

Introduction: this compound - A Potent AKT Degrader

This compound is a heterobifunctional degrader that recruits an E3 ubiquitin ligase to the AKT protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action results in a sustained suppression of AKT signaling. Studies have demonstrated that this compound is more potent than its first-generation predecessor, INY-03-041, and outperforms catalytic AKT inhibitors like GDC-0068 in suppressing AKT-dependent cellular phenotypes in breast cancer cell lines. A key finding from multiomic profiling of breast cancer cells treated with this compound is the potent induction of the stress-activated JNK signaling pathway, which contributes to the enhanced anti-cancer efficacy of the compound. Notably, low basal JNK signaling has been identified as a biomarker for sensitivity to AKT degradation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a comparative overview of its potency and effects on cell signaling.

Table 1: Growth Inhibition (GI50) of AKT-Targeting Compounds in Cancer Cell Lines

| Compound | Cell Line Panel (n=288) Median GI50 (µM) |

| This compound | 1.1 |

| INY-03-041 | 3.1 |

| GDC-0068 | >10 |

Data extracted from a growth inhibition screen of 288 cancer cell lines.

Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells

| Treatment | Concentration for comparable signaling suppression to 50-100 nM this compound |

| GDC-0068 | >500 nM |

This table illustrates the superior potency of this compound in suppressing downstream AKT signaling compared to the catalytic inhibitor GDC-0068.

Table 3: In Vivo Pharmacodynamic Effects in BT-474C Xenograft Model

| Treatment (4 days) | Effect on Pan-AKT Levels | Effect on pPRAS40 (Thr246) & pS6 (Ser240/244) |

| This compound | Potent Reduction | Decreased Phosphorylation |

| INY-03-041 | Potent Reduction | Decreased Phosphorylation |

| GDC-0068 | Similar suppression to degraders | Similar suppression to degraders |

This data highlights the in vivo efficacy of this compound in modulating the AKT signaling pathway.

Signaling Pathway

The degradation of AKT by this compound leads to the activation of the JNK signaling pathway. This is a critical stress response that contributes to the cytotoxic effects of the compound in cancer cells.

Caption: this compound induced AKT degradation and subsequent JNK activation pathway.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines T47D, BT-474C, and MDA-MB-468 were utilized.

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: this compound, INY-03-041, and GDC-0068 were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the compounds at the indicated concentrations and for the specified durations.

Western Blotting for Protein Analysis

This protocol was used to assess the levels of total and phosphorylated proteins in the AKT and JNK signaling pathways.

Caption: Standard experimental workflow for Western Blot analysis.

-

Lysate Preparation: Treated cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against pan-AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), phospho-JNK, and total JNK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Growth Inhibition Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound, INY-03-041, or GDC-0068.

-

Viability Assessment: After a 5-day incubation period, cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo).

-

Data Analysis: GI50 values were calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice were used for the BT-474C xenograft model.

-

Tumor Implantation: BT-474C cells were subcutaneously injected into the flanks of the mice.

-

Compound Administration: Once tumors reached a specified size, mice were treated with this compound, INY-03-041, or GDC-0068 via an appropriate route of administration (e.g., oral gavage).

-

Pharmacodynamic Analysis: After the treatment period, tumors were excised, and protein lysates were prepared for Western blot analysis as described above.

Multiomic Profiling

A multi-faceted approach was employed to understand the global cellular response to this compound.

Caption: Overview of the multi-omic profiling and data analysis workflow.

-

Sample Preparation: Breast cancer cells were treated with this compound or a vehicle control. RNA and protein lysates were collected at various time points.

-

Data Acquisition:

-

Transcriptomics: RNA sequencing was performed to analyze changes in gene expression.

-

Proteomics: Mass spectrometry-based proteomics was used to quantify global protein abundance.

-

Reverse Phase Protein Array (RPPA): This high-throughput antibody-based technique was used to measure the levels of specific proteins and their post-translational modifications.

-

-

Data Analysis: The multi-omic datasets were integrated using causal network analysis to identify the signaling pathways significantly altered by this compound treatment, leading to the identification of JNK activation as a key downstream event.

Conclusion

This compound represents a significant advancement in the development of AKT-targeting cancer therapeutics. Its unique mechanism of inducing AKT degradation leads to a sustained pathway inhibition and a potent anti-proliferative effect. The discovery that this efficacy is linked to the activation of the JNK stress signaling pathway provides crucial insights into its mechanism of action and reveals a potential biomarker for patient stratification. The experimental framework detailed in this guide provides a comprehensive approach for the continued investigation of this compound and other targeted protein degraders in preclinical and clinical settings.

INY-05-040: A VHL-based PROTAC for Targeted AKT Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: INY-05-040 is a second-generation, potent, and highly selective heterobifunctional degrader designed to target the serine/threonine kinase AKT (Protein Kinase B) for proteasomal degradation. As a PROteolysis TArgeting Chimera (PROTAC), this compound functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to AKT, leading to its ubiquitination and subsequent destruction by the proteasome. This approach offers a distinct advantage over traditional catalytic inhibition by eliminating the entire protein, thereby providing a more sustained suppression of AKT signaling.[1][2][3] Developed as an improvement upon first-generation AKT degraders, this compound demonstrates superior potency and faster degradation kinetics across numerous cancer cell lines.[1][3] This guide details the mechanism of action, quantitative performance, and key experimental methodologies associated with this compound.

Core Mechanism of Action: VHL-Mediated AKT Degradation

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (AKT), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Specifically, it conjugates the catalytic AKT inhibitor GDC-0068 with a VHL ligand via a ten-hydrocarbon linker.[1][3]

The degradation process unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to both an AKT isoform and the VHL protein, which is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2-VHL) complex.[4][5] This proximity induction forms a key ternary complex: AKT-INY-05-040-VHL.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AKT protein.[4]

-

Proteasomal Recognition and Degradation: The polyubiquitinated AKT is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[4][6] The proteasome unfolds and degrades AKT into small peptides, while this compound is released to induce the degradation of another AKT molecule.

This catalytic mode of action allows substoichiometric amounts of the degrader to eliminate a large pool of the target protein, resulting in a potent and durable pharmacological effect.[1]

Caption: Mechanism of this compound-mediated AKT degradation via VHL recruitment.

Quantitative Performance Data

This compound has demonstrated superior performance compared to both its first-generation predecessor (INY-03-041, a CRBN-based degrader) and the catalytic AKT inhibitor GDC-0068.[1]

Table 1: Comparative Growth Inhibition in Cancer Cell Lines

A growth inhibition screen across 288 cancer cell lines highlighted the enhanced potency of this compound.[1][7][8]

| Compound | Target/Mechanism | Median GI50adj (µM) |

| This compound | VHL-based AKT Degrader | 1.1 |

| INY-03-041 | CRBN-based AKT Degrader | 3.1 |

| GDC-0068 | Catalytic AKT Inhibitor | > 10 |

| Data sourced from a screen of 288 cancer cell lines.[1][7][8] |

Table 2: Dose-Dependent Signaling Suppression in T47D Breast Cancer Cells

This compound achieves significant suppression of downstream AKT signaling at lower concentrations than the catalytic inhibitor GDC-0068 after 24 hours of treatment.[1][3]

| Compound | Concentration (nM) | Pan-AKT Levels | pPRAS40 (T246) Levels |

| This compound | 50-100 | Substantially Reduced | Substantially Reduced |

| GDC-0068 | > 500 | No significant change | Comparable reduction to 50-100 nM this compound |

| Data derived from Western Blot analysis in T47D cells.[1][3] |

Table 3: Proteomic and Transcriptomic Impact in MOLT4 and T47D Cells

This compound induces rapid and specific degradation of AKT isoforms and causes significant changes in the transcriptome.

| Experiment Type | Cell Line | Treatment | Key Findings |

| Proteomics | MOLT4 | 250 nM this compound (4h) | Confirmed pan-AKT isoform downregulation.[1] |

| Transcriptomics | T47D | This compound (10h) | 1394 differentially abundant transcripts (768 up, 626 down).[1] |

| Transcriptomics | T47D | GDC-0068 (10h) | 543 differentially abundant transcripts (300 up, 243 down).[1] |

| Proteomic data from tandem mass tag quantitative mass spectrometry; Transcriptomic data from RNA-seq.[1][3] |

Key Experimental Protocols

The following are summaries of methodologies used to characterize this compound.

Cell Culture and Reagents

-

Cell Lines: T47D (ER+, PIK3CA-mutant) and MDA-MB-468 (PTEN-deficient, TNBC) breast cancer cell lines were utilized.[3]

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Compounds: this compound, the negative control this compound-Neg (containing an inactive VHL ligand diastereoisomer), and GDC-0068 were dissolved in DMSO for in vitro experiments.[1]

Western Blotting for Protein Degradation

-

Cell Lysis: Cells were treated with specified compound concentrations for various time points, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against total AKT, pPRAS40 (Thr246), pS6 (Ser240/244), and a loading control (e.g., GAPDH or Vinculin).

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and signals were visualized using an enhanced chemiluminescence (ECL) detection system.

Growth Inhibition Assay (GI50)

-

Cell Seeding: Cancer cells were seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound, INY-03-041, or GDC-0068.

-

Incubation: Plates were incubated for a period of 4-5 days.

-

Viability Measurement: Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings were normalized to DMSO-treated controls, and GI50 values (concentration causing 50% inhibition of cell growth) were calculated using non-linear regression.

In Vivo Xenograft Studies

-

Model: The BT-474C breast cancer xenograft model was used.[1]

-

Treatment: Tumor-bearing mice were treated with this compound, INY-03-041, or GDC-0068.

-

Endpoint Analysis: After a 4-day treatment period, tumors were harvested.[1][8]

-

Pharmacodynamic Assessment: Tumor lysates were analyzed by Western blot to measure levels of pan-AKT, pPRAS40, and pS6 to confirm target engagement and downstream pathway inhibition in vivo.[1]

Caption: Workflow for the preclinical evaluation of this compound.

Downstream Signaling and Biomarker Identification

The enhanced efficacy of this compound is associated with a more sustained suppression of AKT signaling compared to catalytic inhibitors.[1][2] This prolonged inhibition triggers secondary cellular responses. Multi-omic profiling revealed that this compound treatment leads to a potent induction of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK).[1][2]

Further analysis established that breast cancer cell lines with low basal JNK signaling are particularly sensitive to AKT degradation by this compound.[1][2] This suggests that the baseline activity of the JNK pathway may serve as a predictive biomarker for sensitivity to this class of AKT degraders. Inhibition of JNK was shown to neutralize the cytotoxic effects of this compound in sensitive cell lines, confirming the functional importance of this induced stress response.[1]

Caption: Causal logic of this compound efficacy and biomarker relationship.

Conclusion

This compound represents a significant advancement in the targeted degradation of AKT. By leveraging the VHL E3 ligase system, it achieves rapid, potent, and sustained elimination of all three AKT isoforms, outperforming traditional catalytic inhibitors and first-generation degraders in preclinical models.[1][3] The deep and durable suppression of the PI3K/AKT pathway, coupled with the induction of a JNK-mediated stress response, underlies its enhanced anti-proliferative and cytotoxic effects.[2] The identification of low basal JNK signaling as a potential sensitivity biomarker provides a promising avenue for patient stratification in future clinical development.[1] This technical overview provides a foundational understanding for researchers and drug developers exploring the therapeutic potential of this compound and the broader field of targeted protein degradation.

References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. omicsdi.org [omicsdi.org]

- 8. researchgate.net [researchgate.net]

A Second-Generation AKT Degrader for Oncology

An In-depth Technical Guide on the Discovery and Development of INY-05-040

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the discovery, mechanism of action, and preclinical development of this compound, a potent and selective second-generation degrader of the serine/threonine kinase AKT. It summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism and development workflow.

Introduction: The Rationale for an AKT Degrader

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell metabolism, proliferation, and survival.[1] Its aberrant activation is a hallmark of numerous human cancers, making AKT a prime therapeutic target.[1][2] While several small-molecule AKT inhibitors have been developed, they have yet to be approved for cancer treatment and are often cytostatic rather than cytotoxic.[1] Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. This approach utilizes heterobifunctional degraders to hijack the cell's ubiquitin-proteasome system to specifically eliminate target proteins.

Building on a first-generation pan-AKT degrader, INY-03-041, which conjugated the AKT inhibitor GDC-0068 to a Cereblon (CRBN) E3 ligase recruiter, researchers developed this compound to achieve more rapid and potent AKT degradation.[1][3][4] this compound is an improved degrader that links GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand via a ten-hydrocarbon linker.[1][3] This second-generation compound has demonstrated superior potency and a distinct cellular response compared to both its predecessor and catalytic AKT inhibition.[1][2]

Structure and Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.

-

Warhead: It uses the ATP-competitive pan-AKT inhibitor GDC-0068 to selectively bind to AKT1, AKT2, and AKT3.[1][4]

-

E3 Ligase Recruiter: It incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

-

Linker: A ten-hydrocarbon linker connects the warhead and the VHL ligand, optimizing the formation of a ternary complex between AKT, this compound, and the VHL E3 ligase complex.[1][3]

By inducing this proximity, this compound facilitates the transfer of ubiquitin to AKT, marking it for destruction by the proteasome. This degradation leads to a rapid (<5 hours) and sustained suppression of downstream signaling, a key advantage over transient catalytic inhibition.[1][3] A matched negative control compound, this compound-Neg, was also developed using a diastereoisomer of the VHL ligand with substantially reduced binding activity, confirming the VHL-dependent mechanism.[1]

Quantitative Data Summary

This compound has demonstrated superior potency compared to the first-generation degrader INY-03-041 and the catalytic inhibitor GDC-0068 across various cancer cell lines.

Table 1: Comparative Growth Inhibition

Data from a screen of 288 cancer cell lines.

| Compound | Target/Mechanism | Median GI50adj (µM) |

| This compound | AKT Degrader (VHL-based) | 1.1 [3][5] |

| INY-03-041 | AKT Degrader (CRBN-based) | 3.1[3][5] |

| GDC-0068 | Catalytic AKT Inhibitor | > 10[3][5] |

Table 2: Cellular Potency and Transcriptional Impact in T47D Breast Cancer Cells

| Metric | This compound | GDC-0068 |

| Concentration for Signaling Suppression | 50-100 nM [1][3] | >500 nM [1][3] |

| Differentially Expressed Transcripts (10h) | 1394 (768 up, 626 down)[1][3] | 543 (300 up, 243 down)[1][3] |

| Sustained Signaling Suppression (Post-Washout) | Yes (≥72h) [1][3] | No[1][3] |

| Concentration required for comparable suppression of downstream signaling (p-PRAS40, p-S6) at 24 hours. |

Signaling Pathway Modulation

The primary effect of this compound is the potent degradation of AKT, leading to the sustained inhibition of its downstream effectors, such as PRAS40 and S6, which are crucial for cell growth and proliferation.[1][3] A key discovery from multiomic profiling is that the enhanced efficacy of this compound is associated with a degrader-selective phenotype: the potent induction of the stress-activated MAPK/JNK signaling pathway.[2][5][6] This contrasts with the weaker stress response elicited by catalytic AKT inhibition alone and is linked to a cytotoxic, rather than cytostatic, outcome in sensitive breast cancer cells.[1]

Experimental Protocols

The characterization of this compound involved a series of biochemical, cellular, and in vivo assays.

Cell Proliferation and Viability Assays

-

Proliferation Assay (CellTiter-Glo®):

-

Plate cells (e.g., T47D, BT-474) in 384-well plates at a density of 250 cells per well.[5]

-

After 24 hours, treat cells with a range of concentrations of this compound, GDC-0068, or other comparators.[5]

-

Incubate for 72 hours.[5]

-

Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[5]

-

Determine EC50 values using nonlinear regression curve fitting (e.g., in GraphPad Prism).[5]

-

-

Cell Death Assay (CellTox™ Green):

Western Blotting for Protein Levels and Signaling

-

Culture cells (e.g., T47D) and treat with specified concentrations of this compound, this compound-Neg, or GDC-0068 for the indicated times (e.g., 5, 24, or 72 hours).

-

Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Establish xenografts by implanting human breast cancer cells (e.g., BT-474C) into immunocompromised mice.

-

Once tumors reach a specified volume, randomize mice into treatment groups (e.g., vehicle, GDC-0068, this compound).

-

Administer compounds for a defined period (e.g., 4 days).[1]

-

At the end of the treatment period, harvest tumors for pharmacodynamic analysis.

-

Prepare tumor lysates and analyze protein levels of pan-AKT, p-PRAS40, and p-S6 by Western blotting as described above.[1]

Experimental Workflow Visualization

The preclinical evaluation of this compound followed a logical progression from initial design to in vivo validation.

Conclusion and Future Directions

This compound is a potent, second-generation AKT degrader that outperforms catalytic AKT inhibition in preclinical cancer models.[1][2] Its development highlights the advantages of targeted protein degradation, including sustained pathway inhibition and the potential for enhanced, cytotoxic cellular responses.[1] The discovery that this compound's efficacy is linked to the induction of the JNK stress MAPK pathway provides a novel mechanistic insight and suggests that low basal JNK signaling could serve as a biomarker for sensitivity to AKT degradation.[2][7] These findings establish this compound as a powerful pharmacological tool and a promising therapeutic candidate for cancers with aberrant AKT signaling. Further studies are needed to explore its clinical potential and the broader applicability of leveraging degrader-selective responses for therapeutic benefit.

References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. biorxiv.org [biorxiv.org]

Pharmacology of INY-05-040 in Oncology: A Technical Guide

This technical guide provides an in-depth overview of the pharmacology of INY-05-040, a second-generation AKT degrader, for researchers, scientists, and drug development professionals. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a potent and selective heterobifunctional degrader of the serine/threonine kinase AKT.[1] It was developed to improve upon the therapeutic window of existing AKT inhibitors, as hyperactivation of the PI3K/AKT signaling pathway is a common feature in over 50% of human tumors.[1][2][3] this compound is composed of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ligase ligand via a ten-hydrocarbon linker.[1][4] This design allows for the targeted degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] Preclinical studies have demonstrated that this compound exhibits superior potency and sustained suppression of AKT signaling compared to both first-generation AKT degraders and catalytic AKT inhibitors.[1][2][3][4][5]

Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC). The GDC-0068 component of the molecule binds to the AKT protein, while the VHL ligand component recruits the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of AKT, marking it for degradation by the 26S proteasome. The degradation of AKT leads to a sustained suppression of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metabolism.[1]

A key pharmacological feature of this compound is the induction of the stress-activated c-Jun N-terminal kinase (JNK) signaling pathway, a mitogen-activated protein kinase (MAPK) pathway.[1][2][3] This activation of JNK signaling is a degrader-selective cellular phenotype and has been identified as a key contributor to the enhanced efficacy of this compound.[1][2][3] Furthermore, low basal JNK signaling has been established as a potential biomarker for breast cancer sensitivity to AKT degradation by this compound.[1][2][3]

Quantitative Pharmacology Data

The following tables summarize the quantitative data on the growth-inhibitory effects of this compound in comparison to the first-generation AKT degrader INY-03-041 and the catalytic AKT inhibitor GDC-0068.

Table 1: Comparative Growth Inhibition (GI50) in a Broad Cancer Cell Line Panel

| Compound | Number of Cell Lines | Median GI50adj (µM) |

| This compound | 288 | 1.1[3][4] |

| INY-03-041 | 288 | 3.1[3][4] |

| GDC-0068 | 288 | > 10[3][4] |

Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells

| Treatment | Concentration for Comparable Signaling Suppression |

| This compound | 50-100 nM[1][4] |

| GDC-0068 | >500 nM[1][4] |

Signaling Pathways

The primary signaling pathway affected by this compound is the PI3K/AKT pathway. By inducing the degradation of AKT, this compound effectively blocks the downstream signaling cascade, leading to reduced phosphorylation of key substrates like PRAS40 and S6 ribosomal protein, which are crucial for cell growth and proliferation.[1][4] A significant secondary effect is the potent induction of the JNK stress MAPK pathway.[1][2][3]

References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

cellular pathways affected by INY-05-040 treatment

An In-Depth Technical Guide on the Cellular Pathways Affected by INY-05-040 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective second-generation heterobifunctional degrader of the serine/threonine kinase AKT. By inducing the rapid and sustained degradation of all three AKT isoforms, this compound effectively suppresses downstream signaling of the PI3K/AKT pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[1][2] Notably, multiomic profiling has revealed that beyond its primary on-target effect on AKT, this compound treatment leads to the potent activation of the stress-activated c-Jun N-terminal kinase (JNK) pathway, a key differentiator from catalytic AKT inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that consists of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand via a ten-hydrocarbon linker.[1][3] This bifunctional design allows this compound to simultaneously bind to both AKT and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of AKT. A negative control compound, this compound-Neg, incorporates a diastereoisomer of the VHL ligand that has substantially reduced activity, confirming the VHL-dependent mechanism of action.[1]

Caption: Mechanism of this compound-mediated AKT degradation.

Affected Cellular Signaling Pathways

PI3K/AKT Signaling Pathway

The primary cellular pathway affected by this compound is the PI3K/AKT signaling cascade. Treatment with this compound leads to the rapid and sustained degradation of all three AKT isoforms, effectively shutting down this pro-survival pathway.[1][3] This is observed through the decreased phosphorylation of key downstream AKT substrates.

-

AKT Degradation: this compound induces pan-AKT downregulation.[1]

-

Downstream Target Inhibition: A consequence of AKT degradation is the reduced phosphorylation of downstream effectors, including PRAS40 at threonine 246 (Thr246) and S6 ribosomal protein at serines 240 and 244 (Ser240/244).[1][3]

Caption: Inhibition of the PI3K/AKT pathway by this compound.

Stress-Activated MAPK/JNK Pathway

A significant and degrader-selective effect of this compound is the potent induction of the stress-activated mitogen-activated protein kinase (MAPK) pathway, specifically c-Jun N-terminal kinase (JNK).[1][2][4] This activation is a distinguishing feature compared to catalytic AKT inhibitors and is associated with the enhanced cytotoxic response observed with this compound.[1] The induction of JNK signaling is a sustained response following the suppression of AKT signaling.[1][2] Low basal JNK signaling has been identified as a potential biomarker for sensitivity to AKT degradation by this compound in breast cancer cells.[1][2]

Caption: Induction of the JNK signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Line | Value/Observation | Reference |

|---|---|---|---|

| AKT Degradation Kinetics | T47D | Rapid, <5 hours | [1][3] |

| Dose-dependent AKT reduction | T47D | Observed with increasing doses | [1] |

| Sustained AKT Reduction | T47D | Lasts for at least 72 hours post-washout | [1][3] |

| Pan-AKT Downregulation | MOLT4 | Confirmed at 250 nM (4h treatment) |[1] |

Table 2: Comparative Efficacy

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | Median GI50adj (288 cell lines) | 1.1 µM | [3][5] |

| INY-03-041 (1st gen degrader) | Median GI50adj (288 cell lines) | 3.1 µM | [3][5] |

| GDC-0068 (catalytic inhibitor) | Median GI50adj (288 cell lines) | > 10 µM | [3][5] |

| this compound vs. GDC-0068 | Signaling Suppression (T47D, 24h) | 50-100 nM this compound comparable to >500 nM GDC-0068 |[1][3] |

Table 3: Transcriptomic Changes

| Treatment | Time Point | Differentially Expressed Transcripts | Reference |

|---|---|---|---|

| This compound | 10 hours | 1394 (626 decreased, 768 increased) | [1] |

| GDC-0068 | 10 hours | 543 (243 decreased, 300 increased) |[1] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Breast cancer cell lines such as T47D, BT-474, MDA-MB-468, and MCF-7, and the T lymphoblast cell line MOLT4 are commonly used.[1][5]

-

Treatment: Cells are plated and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound, GDC-0068, or the negative control this compound-Neg. Treatment durations vary depending on the experiment (e.g., 4, 5, 10, 24, 72 hours).[1][5]

Western Blotting

-

Purpose: To assess the levels of total and phosphorylated proteins.

-

Procedure:

-

Cells are lysed in an appropriate buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., pan-AKT, p-PRAS40 (Thr246), pS6 (Ser240/244)).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Proteomics (Tandem Mass Tag Mass Spectrometry)

-

Purpose: To obtain a global, unbiased measurement of protein abundance changes following treatment.

-

Procedure:

-

MOLT4 cells are treated with 250 nM this compound or DMSO (vehicle) for 4 hours.

-

Cells are harvested, lysed, and proteins are digested into peptides.

-

Peptides are labeled with tandem mass tags (TMT).

-

Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data is analyzed to determine the relative abundance of proteins between treatment and control groups.[3]

-

Cell Proliferation and Viability Assays

-

Cell Titer-Glo® Luminescent Cell Viability Assay:

-

Purpose: To measure the number of viable cells in culture based on quantitation of ATP.

-

Procedure: Cells are plated in 384-well plates, treated with compounds for 72 hours, and then the Cell Titer-Glo® reagent is added according to the manufacturer's protocol. Luminescence is measured to determine cell viability.[5]

-

-

CellTox™ Green Cytotoxicity Assay:

-

Purpose: To measure cytotoxicity as a result of compromised membrane integrity.

-

Procedure: Cells in 96-well plates are treated with compounds. A fluorescent dye that is excluded from viable cells is added. An increase in fluorescence indicates a loss of membrane integrity and cytotoxicity.[5]

-

Xenograft Studies

-

Purpose: To evaluate the in vivo efficacy of this compound.

-

Procedure:

-

BT-474C breast cancer cells are implanted into immunodeficient mice.

-

Once tumors are established, mice are treated with this compound, INY-03-041, or GDC-0068.

-

After a defined treatment period (e.g., 4 days), tumors are harvested.

-

Tumor lysates are analyzed by Western blot to assess the levels of pan-AKT and downstream signaling proteins like p-PRAS40 and pS6.[1]

-

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a significant advancement in the targeted degradation of AKT. Its dual mechanism of inhibiting the PI3K/AKT pathway and inducing a cytotoxic stress response through the JNK pathway underscores the unique therapeutic potential of protein degraders compared to traditional small molecule inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the cellular and molecular impacts of this promising compound. Further research into the precise mechanisms linking AKT degradation to JNK activation will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit.

References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for INY-05-040 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-05-040 is a potent, second-generation heterobifunctional degrader of the serine/threonine kinase AKT. By inducing the degradation of all three AKT isoforms, this compound offers a powerful tool for investigating the roles of AKT signaling in various cellular processes, particularly in the context of cancer biology. Unlike traditional catalytic inhibitors, this compound leads to a sustained suppression of AKT signaling. Furthermore, treatment with this compound has been shown to induce the stress-activated c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptosis in sensitive cancer cell lines.[1]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays, Western blot analysis of key signaling proteins, and apoptosis detection.

Data Presentation

Table 1: Comparative Efficacy of this compound

| Compound | Target | Median GI50 (across 288 cancer cell lines) | Notes |

| This compound | AKT Degrader | 1.1 µM | Second-generation degrader, outperforms catalytic inhibitors and first-generation degraders. [2] |

| INY-03-041 | AKT Degrader | 3.1 µM | First-generation degrader.[2] |

| GDC-0068 | Catalytic AKT Inhibitor | > 10 µM | Requires higher concentrations ( >500 nM) for comparable signaling suppression to this compound (50-100 nM) in T47D cells.[3] |

Experimental Protocols

Cell Culture and Handling

This protocol provides general guidelines for the culture of breast cancer cell lines, such as T47D and BT-474, for use in experiments with this compound.

Materials:

-

Human breast cancer cell lines (e.g., T47D, BT-474)

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[4]

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

-

For routine passaging, aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

-

For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting). Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment. A typical seeding density for T47D cells is 5 x 10^4 cells/well in a 96-well plate for a 72-hour assay.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cells cultured in 96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol details the analysis of protein expression and phosphorylation status of key components of the AKT and JNK signaling pathways following treatment with this compound.

Materials:

-

Cells cultured in 6-well plates

-

This compound stock solution

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total AKT, phospho-AKT (Ser473), total PRAS40, phospho-PRAS40 (Thr246), total S6, phospho-S6 (Ser235/236), total JNK, phospho-JNK (Thr183/Tyr185), total c-Jun, phospho-c-Jun (Ser73), and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the specified time (e.g., 5 hours for AKT degradation, 24-48 hours for JNK activation).

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[6]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells cultured in 6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a suitable duration (e.g., 48-72 hours).

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][7]

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Mandatory Visualizations

Caption: this compound mechanism of action.

Caption: General experimental workflow.

References

- 1. kumc.edu [kumc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elabscience.com [elabscience.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. bosterbio.com [bosterbio.com]

Application Notes and Protocols for INY-05-040: An In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-05-040 is a potent, second-generation AKT degrader that offers a promising therapeutic strategy for cancers with hyperactivated AKT signaling.[1][2][3] Unlike traditional catalytic inhibitors, this compound functions as a heterobifunctional degrader, inducing the rapid and sustained degradation of all three AKT isoforms.[2] This leads to a profound and durable suppression of downstream signaling pathways, ultimately inhibiting cancer cell proliferation.[2] Mechanistically, the enhanced efficacy of this compound is associated with the induction of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK), with low basal JNK signaling being a potential biomarker for sensitivity.[1][2]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its effects on cell viability and the AKT signaling pathway.

Data Presentation

A broad screen of 288 cancer cell lines demonstrated the superior growth-inhibitory activity of this compound compared to the first-generation AKT degrader INY-03-041 and the catalytic AKT inhibitor GDC-0068.[1][2] The median adjusted half-maximal growth inhibition (GI50adj) for this compound was 1.1 µM, significantly lower than that of INY-03-041 (3.1 µM) and GDC-0068 (>10 µM).[4]

Table 1: Representative GI50adj Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50adj (µM) |

| T47D | Breast Cancer | ~0.1-0.5 |

| BT-474 | Breast Cancer | <0.1 |

| Median (across 288 cell lines) | Various | 1.1 |

Note: The GI50adj values for T47D and BT-474 are estimated based on graphical data and textual descriptions indicating high sensitivity. For precise values, refer to the primary publication.

Experimental Protocols

Cell Culture

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Subculturing:

-

Aspirate the old medium and wash the cells with 1x PBS.

-

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 5-15 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at approximately 140-400 x g for 5-8 minutes.

-

Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:3 to 1:5.

-

-

Growth Medium: RPMI-1640 medium supplemented with 20% FBS, 10 µg/ml insulin, and 1% Penicillin-Streptomycin.[7]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculturing:

-

Aspirate the old medium and briefly rinse the cell layer with DPBS.[7]

-

Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C to facilitate detachment.[7]

-

Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.

-

Centrifuge the cells at approximately 125 x g for 5-7 minutes.

-

Resuspend the pellet in fresh medium and plate at a subcultivation ratio of 1:2 to 1:4.[7]

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

T47D or BT-474 cells

-

Complete growth medium

-

This compound (and other compounds for comparison, e.g., GDC-0068)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C to allow for cell attachment.

-

Prepare serial dilutions of this compound and other test compounds in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blotting for AKT Degradation and Downstream Signaling

This protocol is for assessing the levels of total AKT, phosphorylated PRAS40 (Thr246), and phosphorylated S6 Ribosomal Protein (Ser240/244).

-

Materials:

-

T47D or BT-474 cells

-

Complete growth medium

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pan-AKT, anti-phospho-PRAS40 (Thr246), anti-phospho-S6 (Ser240/244), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 50-500 nM) for the desired time points (e.g., 5, 10, 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Visualizations

Caption: Signaling Pathway of this compound Action.

Caption: Experimental Workflow for In Vitro Assays.

References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. T47D Cells [cytion.com]

- 7. elabscience.com [elabscience.com]

Application Notes and Protocols for INY-05-040 in a Breast Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in over 50% of human tumors, playing a crucial role in cell proliferation, survival, metabolism, and migration.[1][2] Consequently, components of this pathway, particularly the serine/threonine kinase AKT, are significant targets for cancer therapeutics. While several AKT inhibitors have been developed, there is a need to improve their therapeutic window and efficacy.[1][3]

INY-05-040 is a second-generation, potent, and selective heterobifunctional AKT degrader.[1] It operates through a proteolysis-targeting chimera (PROTAC) mechanism, consisting of the catalytic AKT inhibitor GDC-0068 chemically linked to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] This design facilitates the rapid and sustained degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to profound suppression of downstream signaling.[1][4] Preclinical studies in breast cancer models have demonstrated that this compound outperforms traditional catalytic AKT inhibitors, not only by suppressing AKT-dependent phenotypes but also by inducing unique cellular responses, such as the activation of the c-Jun N-terminal kinase (JNK) stress signaling pathway.[1][3][5]

These application notes provide a comprehensive guide for utilizing this compound in a breast cancer xenograft model, including detailed protocols, data interpretation, and visualization of the underlying mechanisms.

Mechanism of Action

This compound induces the degradation of AKT through the ubiquitin-proteasome system. The molecule simultaneously binds to an AKT protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to polyubiquitinate AKT, marking it for degradation by the 26S proteasome. The result is a rapid and sustained loss of total AKT protein, which leads to a durable inhibition of downstream signaling pathways responsible for tumor growth and survival.[1] A unique consequence of this degradation is the potent induction of the JNK stress mitogen-activated protein kinase (MAPK) pathway, a cellular phenotype not observed with comparable catalytic inhibition.[1][4]

Caption: Mechanism of this compound as an AKT protein degrader.

Data Presentation

Quantitative data from preclinical studies highlight the superior potency and sustained effect of this compound compared to the catalytic inhibitor GDC-0068.

Table 1: Comparative Potency of AKT-Targeting Compounds in Breast Cancer Cells

| Compound | Target | Mechanism | Comparative Potency | Cell Line Example | Reference |

|---|---|---|---|---|---|

| This compound | Pan-AKT (1/2/3) | Protein Degrader | High (e.g., 50-100 nM) | T47D | [1][4] |

| GDC-0068 | Pan-AKT (1/2/3) | Catalytic Inhibitor | Lower (e.g., >500 nM) | T47D | [1][4] |

| INY-03-041 | Pan-AKT (1/2/3) | Protein Degrader | Lower than this compound | 288 cell line screen |[1][3] |

Note: Potency values represent concentrations required for comparable downstream signaling suppression after 24 hours of treatment.[1][4]

Table 2: In Vivo Pharmacodynamic Effects in BT-474C Xenograft Model (4-Day Treatment)

| Treatment Group | Pan-AKT Levels | p-PRAS40 (T246) Levels | p-S6 (S240/244) Levels | Reference |

|---|---|---|---|---|

| Vehicle Control | Baseline | Baseline | Baseline | [1][4] |

| This compound | Potently Reduced | Decreased | Decreased | [1][4] |

| GDC-0068 | No Change | Decreased | Decreased |[1][4] |

Note: Suppression of downstream signaling (p-PRAS40, p-S6) with this compound was observed to be similar to GDC-0068 in the in vivo model, potentially due to incomplete AKT degradation.[1][4]

Experimental Protocols